Superior Protective Index (PI) Compared to Close Analog Compound 5e
In a direct head-to-head comparison within the same study, GABAA receptor agent 7 (compound 5c) demonstrates a significantly improved protective index compared to its structural analog, compound 5e (GABAA receptor agent 8). The higher PI for 5c indicates a wider therapeutic window and a lower relative risk of neurotoxicity [1].
| Evidence Dimension | Protective Index (PI = TD50/ED50) |
|---|---|
| Target Compound Data | PI = 17.22 |
| Comparator Or Baseline | Compound 5e (GABAA receptor agent 8): PI = 9.09 |
| Quantified Difference | 1.89-fold higher protective index for compound 5c |
| Conditions | In vivo PTZ-induced seizure model in mice; neurotoxicity assessed by rotarod test [1] |
Why This Matters
A higher protective index is a critical differentiator for researchers prioritizing compounds with a superior safety margin for in vivo epilepsy studies, directly influencing dosing strategy and experimental outcomes.
- [1] Huang L, et al. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. Eur J Med Chem. 2020 Jan 1;185:111824. PMID: 31708184. View Source
